9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound belonging to the class of triazoloquinazolinones. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazolinone moiety, and is substituted with a 3,4-dichlorophenyl group and two methyl groups. This structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,4-dichloroaniline with dimedone and 3-amino-1,2,4-triazole in the presence of acetic acid as both solvent and catalyst . This reaction proceeds through a multi-component reaction mechanism, which is advantageous due to its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the quinazolinone moiety, potentially altering the compound’s biological activity.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to cell death through apoptosis . The molecular pathways involved include the mitochondrial apoptotic pathway, where the compound up-regulates pro-apoptotic proteins and down-regulates anti-apoptotic proteins .
Comparison with Similar Compounds
Similar compounds to 9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE include other triazoloquinazolinones and triazolothiadiazoles. These compounds share structural similarities but differ in their substituents and specific biological activities. For instance:
Triazoloquinazolinones: These compounds have a similar core structure but may have different substituents, affecting their chemical and biological properties.
Triazolothiadiazoles: These compounds have a thiadiazole ring instead of a quinazolinone ring, leading to different reactivity and applications. The uniqueness of 9-(3,4-DICHLOROPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16Cl2N4O |
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Molecular Weight |
363.2 g/mol |
IUPAC Name |
9-(3,4-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H16Cl2N4O/c1-17(2)6-12-14(13(24)7-17)15(23-16(22-12)20-8-21-23)9-3-4-10(18)11(19)5-9/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22) |
InChI Key |
ARYUAWVTXLHDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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